molecular formula C15H20ClNO2 B13670179 Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13670179
M. Wt: 281.78 g/mol
InChI Key: WIUFGMOFFPUJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H20ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate can be achieved through several methods. One common route involves the reaction of benzylamine with ethyl 3-chloropropanoate to form ethyl 1-benzyl-3-chloropropanoate. This intermediate is then cyclized with pyrrolidine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Biological Studies: It is used in studies to understand the interactions of pyrrolidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. The pyrrolidine ring can interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzylpyrrolidine-3-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    1-Benzyl-3-(chloromethyl)pyrrolidine: Lacks the ester group, affecting its solubility and reactivity.

    Ethyl 3-(chloromethyl)pyrrolidine-3-carboxylate: Lacks the benzyl group, altering its interaction with biological targets.

Uniqueness

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is unique due to the presence of both the benzyl and chloromethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a chloromethyl group and an ethyl ester, which are critical for its biological interactions. The structure can be depicted as follows:

C1H1C2C3C4C5C6\text{C}_1\text{H}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group is particularly significant as it can participate in nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target proteins. This interaction may modulate the activity of enzymes or receptors, resulting in various pharmacological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, similar compounds have shown IC50 values ranging from 0.11 to 5.51 µM against different cancer types, suggesting that structural modifications can enhance potency .
  • Antiviral Properties : Compounds structurally related to this compound have demonstrated antiviral activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the low nanomolar range .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50/EC50 Values
AnticancerMCF-7 (Breast Cancer)0.11 - 5.51 µM
AntiviralHCV0.007 - 0.028 nM
Enzyme InhibitionVarious EnzymesVaries by target

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Screening : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines, revealing that modifications to the chloromethyl group significantly enhanced anticancer potency .
  • Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes demonstrated that it could inhibit enzymatic activity effectively, suggesting potential therapeutic applications in metabolic diseases .

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(11-16)8-9-17(12-15)10-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

WIUFGMOFFPUJBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.